molecular formula C17H18N4O5S B2618198 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 1904410-99-6

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No. B2618198
CAS RN: 1904410-99-6
M. Wt: 390.41
InChI Key: FOVZSJNFHNGEHR-UHFFFAOYSA-N
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Description

The compound “N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzenesulfonamide” is a complex organic molecule that contains several functional groups and structural motifs, including a pyridine ring, an oxadiazole ring, a sulfonamide group, and an ether group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring (a six-membered aromatic ring with one nitrogen atom), an oxadiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom), and a sulfonamide group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms) attached to a benzene ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the aromatic rings could affect its solubility, while the presence of the nitrogen atoms could influence its basicity .

Scientific Research Applications

Antiviral and Antifungal Activities

Research has indicated that certain benzenesulfonamides bearing the 1,3,4-oxadiazole moiety demonstrate potential antiviral and antifungal activities. These compounds have been synthesized and characterized, showcasing their ability to inhibit the growth of specific pathogens, suggesting their potential in developing new antiviral and antifungal agents (Zareef et al., 2007).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been developed for photodynamic therapy, a treatment method for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

Anticancer Activity

Certain copper(II)-sulfonamide complexes have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activities. These studies suggest the sulfonamide derivative's role in influencing the interaction with DNA and the potential to induce apoptosis in cancer cells, highlighting their use as chemotherapy agents (González-Álvarez et al., 2013).

Antitubercular Agents

Investigations into the potential antitubercular activity of sulfonamide compounds have been conducted. These studies involve the synthesis and characterization of new compounds and their docking against key enzymes of Mycobacterium tuberculosis to understand their inhibitory action, offering insights into developing new antitubercular agents (Purushotham & Poojary, 2018).

Antiproliferative Activity

New 1,3,4-oxadiazole derivatives possessing the sulfonamide moiety have been synthesized and tested for their in vitro antiproliferative activities against various human cancer cell lines. These compounds have shown significant inhibition against certain cancer types, highlighting their potential as cancer therapeutic agents (Gamal El-Din et al., 2015).

Future Directions

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential applications in areas such as medicinal chemistry and material science .

properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-3-25-15-9-8-12(10-18-15)17-20-16(26-21-17)11-19-27(22,23)14-7-5-4-6-13(14)24-2/h4-10,19H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVZSJNFHNGEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzenesulfonamide

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